Journal Name:Solid Fuel Chemistry
Journal ISSN:0361-5219
IF:0.829
Journal Website:http://www.springer.com/chemistry/physical+chemistry/journal/11985
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Boosted sustained-release with iron-based MOF-derived mesoporous-carbon-spheres as a nitroimidazole drugs carrier
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.partic.2023.07.003
Metal-organic framework (MOF) with a buildable internal structure has aroused great interest focus as self-sacrificing precursors of porous carbon (PC). However, as a drug carrier, the MOF-derived PC developed thus far are generally composed of irregular powder shape due to their crystalline nature, which consequently causing the cerebral infarction, cerebral thrombosis, and other blood diseases. In this article, we propose a novel approach to constructing amorphous carbon microspheres (ACMs) by distorting the topological network through hydrothermal treatment precursors of MIL-101(Fe). Then, a distinctive MIL-101(Fe)-derived spherical porous carbons (MSPC) is achieved through high temperature calcination toward ACMs. Effects of the glucose initial concentration and hydrothermal treatment time on the sphericity of the as-prepared mesoporous MSPC were investigated in depth. And the loading capacities and sustained-release performances of nitroimidazole drugs over MSPC through simulation internal environment of human body at different pH values was systematically evaluated. The nitroimidazole drugs loading rate and release time of MSPC are 10% and 17 h under preferred process. Furthermore, the MSPC exhibited very low toxicity on Hela cells and 293T cells at the concentrations tested (10–800 μg mL−1). This study, therefore, supports the potential of the mesoporous carbon spheres as a carrier for nitroimidazole drug delivery.
Detail
Mathematical model and numerical investigation of the influence of spray drying parameters on granule sizes of mold powder
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.partic.2023.06.017
In this work, the formation mechanism of the droplet-to-granule was investigated in detail based on mold powder manufacturing. A specific mathematical model of two-stage spray drying was established to describe droplet and granule motion, heat and mass transfer, and granule morphology during spray drying. Then, the relationships between spray drying parameters (inlet temperature, atomization pressure, slurry mass flow rate) and the properties of the drying tower (temperature and velocity fields) and mold powder granules (temperature, evaporation rates, moisture content, and diameter) were simulated and calculated using ANSYS/Fluent software. To ensure that the granule size of mold powder was controlled within the ideal range (0.2–0.6 mm) for producing granules with appropriate mechanical and metallurgical properties, the following optimum spray drying parameters were chosen based on the results of the numerical simulation: inlet temperatures, 873 K; slurry atomization pressure, 1.8 MPa; slurry mass flow rate, 0.05 kg s−1. Among these parameters, the slurry mass flow rate has the most significant effect on granule size.
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A Eulerian population balance/Monte Carlo approach for simulating laminar aluminum dust flames
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.partic.2023.06.007
Recently, metal powders have been conceptualized as carbon-free recyclable energy carriers that may form a cornerstone of a sustainable energy economy. The combustion of metal dusts in oxidizing atmospheres is exothermal and yields oxide particles that could, potentially, be retrieved and, subsequently, recharged by conversion to pure metals using green primary energy sources. As a step towards a predictive tool for designing metal dust combustors, we present a fully Eulerian modelling approach for laminar particle-laden reactive flows that is, conceptually, based on a population balance description of the dispersed particles and relies on a stochastic Eulerian solution strategy. While the population balance equation (PBE) is formulated for the number-weighted distribution of characteristic properties among all particles near a spatial location, it is kinetically informed by the rates at which mass, momentum and heat are exchanged between the carrier gas and the particulate phase on the single particle level. Within the scope of the Eulerian Monte Carlo solution scheme, the property distribution is discretely represented in terms of the total number density and a finite number of property samples and the computational work is channelled towards the Eulerian estimation of mean particle properties.For the case of reactive aluminum particles, we combine a kinetic description of the gas-particle heat and mass transfer with a transport-limited continuum formulation to obtain rate expressions that are valid across the entire particle size range from the free molecular through the continuum regime. Besides velocity, the particle properties include only the particle mass, temperature and oxide mass fraction. This set of thermochemical degrees of freedom is retained also as phase transitions due to melting occur, drawing on a smooth blend of the solid and liquid thermodynamic and material properties. The particle-level formulation encompasses aluminum evaporation, surface oxidation, scavenging of oxide smoke, oxide evaporation/dissociation and radiation. After investigating how these effects translate, through the PBE, to the particle population level and affect the combustion in a homogeneous dust reactor, we analyze the combustion of an aluminum dust in a counterflow flame and validate predictions of the particles’ centerline velocity profile and the flame speed by comparison with available experimental data. Concomitantly, nitrogen oxide emissions are investigated along with the particle burnout and outlet size distribution.
Detail
High-throughput synthesis of size-controlled Pt-based catalysts
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.partic.2023.06.001
Pt catalysts are commonly used for chemical reaction processes due to its high catalytic activity and selectivity. Notably, the size of metal particles often has a significant impact on the performance of the metal-loaded catalysts. Therefore, developing highly efficiently synthesis method for the size control of Pt catalysts has great development prospects and research value. In this study, high-throughput size tuning of Pt-based catalysts was achieved by carbonizing the carriers. The experimental and characterization results showed that the size of the loaded Pt nanoparticles varied with different concentrations of glucose solution during carriers carbonization process. The reduction of 4-nitrophenol as a template reaction indicated that the reaction rate constant of the catalyst is approximately linear with the size of Pt particles. Importantly, a laboratory-built high-throughput synthesis system was applied for the catalyst synthesis, which enhances the automation of the laboratory exploratory experiments and makes it possible to synthesize catalysts with controllable size in batches.
Detail
Development and assessment of algorithms for DEM-LES simulations of fluidized bed
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.partic.2023.05.009
The use of high-fidelity Discrete Element Method (DEM) coupled with Computational Fluid Dynamics (CFD) for particle-scale simulations demands extensive simulation times and restricts application to small particulate systems. DEM-CFD simulations require good performance and satisfactory scalability on high-performance computing platforms. A reliable parallel computing strategy must be developed to calculate the collision forces, since collisions can occur between particles that are not on the same processor, or even across processors whose domains are disjoint. The present paper describes a parallelization technique and a numerical verification study based on a number of tests that allow for the assessment of the numerical performance of DEM used in conjunction with Large-Eddy Simulation (LES) to model dense flows in fluidized beds. The fluid phase is computed through solving the volume-averaged four-way coupling Navier-Stokes equations, in which the Smagorinsky sub-grid scale tensor model is used. Furthermore, the performance of Sub-Grid Scale (SGS) turbulence models applied to Fluidized Bed Reactor (FBR) configurations has been assessed and compared. The developed numerical solver represents an interesting combination of techniques that work well for the present purpose of studying particle formation in fluidized beds.
Detail
A numerical and experimental comparison of heat transfer in a quasi two-dimensional packed bed
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-05 , DOI: 10.1016/j.partic.2023.03.014
Heat transfer plays a major role in many industrial processes taking place in packed beds. An accurate and reliable simulation of the heat exchange between particles is therefore crucial for a reliable operation and to optimize the processes in the bed. The discrete ordinates method (DOM) provides an established numerical technique to model radiative heat transfer in granular media that offers the possibility to consider the directional dependence of the radiation propagation. In this work, DOM is compared with Monte Carlo ray tracing, which provides an alternative method for heat transfer simulations. Geometrically simple configurations are used to investigate the influence of the angular discretization on the accuracy of the results and the computation time in both methods. The obtained insights are then transferred to a more complex configuration of a quasi two-dimensional test rig consisting of metal rods for which also experimental results are available. Our results show that both DOM and Monte Carlo ray tracing allow for an accurate simulation of heat transfer in packed beds. Monte Carlo ray tracing requires thereby computation times that are surprisingly competitive (although still somewhat slower) compared to DOM and allows for an easier computation of highly accurate reference solutions. In our preliminary comparison to the experimental test rig, Monte Carlo ray tracing also provides the advantage that it can more easily model highly specular materials such as stainless steel. Both methods are comparable for diffuse materials such as magnesium oxide.
Detail
Multi-point temperature measurements in packed beds using phosphor thermometry and ray tracing simulations
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-05 , DOI: 10.1016/j.partic.2023.03.015
Packed bed reactors are commonly found in the process industry, for example in flame-assisted calcination for cement production. Understanding the heat transfer inside the bed is essential for process control, product quality and energy efficiency. Here we propose a technique to determine the internal temperature distribution of packed beds based on a combination of lifetime-based phosphor thermometry, ray tracing simulations, and assimilation of temperature data using finite element heat transfer simulations. To establish and validate the technique, we considered a reproducible regular packing of 6 mm diameter aluminum spheres, with one of the spheres in the top layer being electrically heated. If a sphere inside the packing is coated with thermographic phosphors and excitation light is directed towards the packing, luminescence from the coated sphere exits the packed bed after multiple reflection and the sphere's temperature can be determined. Isothermal measurements showed that the temperature obtained by phosphor thermometry is independent of the luminescent sphere location. When imaging the luminescence on a camera, the luminescence distribution in recorded image depended, however, on the position of the sphere. Therefore, in setups with multiple phosphor-coated spheres, their signals can be separated using a least squares fit. We demonstrate the approach using a setup with three luminescent spheres and validated the temperature readings against thermocouple measurements. To obtain the spatial signatures for individual sphere positions required for the least squares fit, ray tracing simulations were used. These provide an efficient alternative to single sphere measurements that are only practical for regular spherical packed beds. Multi-point measurements were used as input to a finite element heat transfer simulations to determine parameters such as particle-to-particle air gap distance. With these, the full temperature distribution inside the bed could be assimilated from the measured values.
Detail
Effects of the inlet particle spatial distribution on the performance of a gas-solid cyclone separator
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-04-17 , DOI: 10.1016/j.partic.2023.03.024
The present study was aimed at the inlet particle spatial distribution of a gas-solid separator with high solid loading and investigated its effects on cyclone performance and the inner flow pattern. The flow fields of a cyclone with different rectangular particle flow areas on the inlet surface were numerically simulated using a four-way coupling method. The simulated results indicate that reducing the inlet particle flow area and lowing the inlet particle position can effectively reduce the scattered particles inside the cyclone separator and enhance the separation performance. Vertically gathering the particles to the centerline can also weaken the particle back-mixing. The particles near the roof account for the swirling particle ceiling phenomenon. The inlet particle spatial distribution affects the pressure drop mainly by affecting the gas tangential velocity in the cylinder body. Moreover, compared to the horizontal particle distribution on the inlet surface, the vertical particle distribution has greater effects on cyclone performance.
Detail
Axial segregation characteristics and size-induced flow behavior of particles in a novel rotary drum with curved sidewalls
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.partic.2023.07.007
Particle mixing and segregation are common phenomena in rotary drums, which are challenging to be controlled and driven artificially in powder technology. In this work, the discrete element method (DEM) was applied to construct the novel rotary drum composed of different shaped curved sidewalls. By varying the operation parameters of particle and sidewall shapes as well as the length-to-diameter (L/D) ratio of drums, the axial mixing and segregation processes of binary size-induced particles were investigated. The results show that the axial flow velocity of the particle mixtures is noticeably weakened once the particle angularity increases, making the non-spherical particles to mix better in rotary drums compared to the spherical particles. Besides, in the short drums with size-induced spherical particles, the axial segregation characteristics are significantly enhanced by the convex sidewalls while suppressed by the concave sidewalls. However, for size-induced non-spherical particles, the axial segregation structure can be present in rotary drums with plane and concave sidewalls while not in drums with convex sidewalls. Moreover, the axial segregation band structure of spherical particles eventually increases proportionally with the increased drum L/D ratios. In contrast, the non-spherical particles cannot form obvious multi-proportional segregation bands.
Detail
Experiment and simulation of slurry flow in irregular channels to understand proppant transport in complex fractures
Solid Fuel Chemistry ( IF 0.829 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.partic.2023.05.010
Slurry flow and proppant placement in irregular fractures are crucial to evaluate hydraulic fracturing stimulation but need to be better understood. This study aims to investigate how irregular fracture affects proppant transport and distribution using laboratory experiments and micro-scale numerical models. The unresolved method of the computational fluid dynamics (CFD) and the discrete element method (DEM) considers Saffman lift force, Magnus force, and virtual mass force to accurately capture the frequent interaction between proppant and slickwater. Experimental results validated the reliability of the optimized CFD-DEM model and calibrated primary parameters. The effects of crack height and width, bending angle, and distance between the crack and inlet on particle distribution were studied. The results indicated that the improved numerical method could rationally simulate proppant transport in fractures at a scale factor. The small crack height causes downward and upward flows, which wash proppant to the fracture rear and form isolated proppant dunes. A wider region in the fracture is beneficial to build up a large dune, and the high dune can hinder particle transport into the fracture rear. When the crack is close to the inlet, the primary fracture without proppants will close to hinder gas production. The smaller the bending angle, the smaller the proppant dune. A regression model can precisely predict the dune coverage ratio. The results fundamentally understand how complex fractures and natural cracks affect slurry flow and proppant distribution.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
33.30 11 Science Citation Index Expanded Not
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https://www.springer.com/chemistry/physical+chemistry/journal/11985